2-[(3-Amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
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Overview
Description
2-[(3-Amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an amino acid backbone and a trifluoroacetic acid moiety. It is known for its potential use in medicinal chemistry and as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid typically involves multiple steps, starting from readily available starting materials. The process often includes:
Amino Acid Derivatization: The initial step involves the derivatization of an amino acid, such as leucine, to introduce the necessary functional groups.
Peptide Bond Formation: The next step is the formation of a peptide bond between the amino acid derivative and 3-amino-2-hydroxy-4-phenylbutanoic acid.
Trifluoroacetic Acid Addition: Finally, trifluoroacetic acid is introduced to the molecule to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-[(3-Amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: It serves as a building block for the synthesis of complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(3-Amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate biochemical pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-hydroxy-4-phenylbutanoic acid: Shares a similar backbone but lacks the trifluoroacetic acid moiety.
4-Methylpentanoic acid derivatives: Similar in structure but differ in functional groups attached to the backbone.
Uniqueness
The presence of both the amino acid backbone and the trifluoroacetic acid moiety makes 2-[(3-Amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid unique
Biological Activity
The compound 2-[(3-Amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid; 2,2,2-trifluoroacetic acid is a complex organic molecule with notable biological activities. This article explores its synthesis, mechanisms of action, and various biological applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C18H28N2O4
- Molecular Weight : 336.4 g/mol
- IUPAC Name : 2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Butanamido Chain : Initiated by reacting a suitable amine with a butanoic acid derivative.
- Introduction of the Phenyl Group : Achieved through Friedel-Crafts acylation.
- Hydroxylation : Utilizes agents like hydrogen peroxide for hydroxyl group introduction.
- Amination : Involves the reaction of an amine with the hydroxylated intermediate.
The compound acts primarily as an enzyme inhibitor , particularly targeting aminopeptidases. By binding to the active sites of these enzymes, it prevents substrate access, which can modulate metabolic pathways and cellular processes .
Therapeutic Applications
- Pharmaceutical Development : It serves as a key intermediate in synthesizing peptide-based drugs aimed at metabolic disorders and cancer treatment .
- Neuroprotective Properties : Research indicates potential benefits in treating neurodegenerative diseases by protecting neuronal cells from damage .
- Sports Nutrition : Explored for its role in muscle recovery and growth formulations due to its amino acid profile .
Case Studies and Research Findings
Comparison with Similar Compounds
The unique combination of functional groups in this compound distinguishes it from similar molecules:
Compound | Characteristics |
---|---|
3-Amino-2-hydroxy-4-phenylbutanoic acid | Lacks the octanoic acid chain; less bioactive. |
4-Phenylbutanoic acid | No amino or hydroxyl groups; limited therapeutic potential. |
Properties
Molecular Formula |
C18H25F3N2O6 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H24N2O4.C2HF3O2/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11;3-2(4,5)1(6)7/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22);(H,6,7) |
InChI Key |
UOALAMWBTXFYPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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